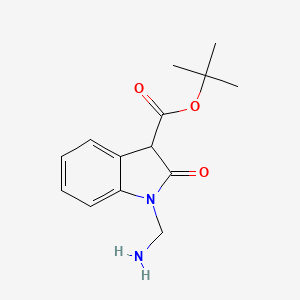
4-fluoro-N-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H5F4N It is a derivative of aniline, where the hydrogen atoms in the para and ortho positions are substituted with fluorine and trifluoromethyl groups, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(trifluoromethyl)aniline typically involves the introduction of fluorine and trifluoromethyl groups onto an aniline ring. One common method is the nucleophilic aromatic substitution reaction, where a halogenated aniline precursor undergoes substitution with a fluorinating agent. For example, starting with 4-chloroaniline, the chlorine atom can be replaced by a fluorine atom using a fluorinating reagent such as potassium fluoride in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes. These processes may include halogenation, nitration, and reduction steps to introduce the desired functional groups. The reaction conditions are carefully controlled to optimize yield and purity. For instance, the use of anhydrous ferric chloride and powdered iron as catalysts in the halogenation step can enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 4-fluoro-2-(trifluoromethyl)nitrobenzene, while reduction can produce 4-fluoro-2-(trifluoromethyl)aniline .
Aplicaciones Científicas De Investigación
4-Fluoro-N-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-fluoro-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances the compound’s ability to interact with biological molecules, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects . For example, the compound may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)aniline: Similar in structure but lacks the fluorine atom in the ortho position.
2-Fluoro-4-(trifluoromethyl)aniline: Similar but with the fluorine atom in the meta position.
4-Fluoroaniline: Lacks the trifluoromethyl group.
Uniqueness
4-Fluoro-N-(trifluoromethyl)aniline is unique due to the presence of both fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties. These substituents enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various applications .
Propiedades
IUPAC Name |
4-fluoro-N-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGORWNGRIOEGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
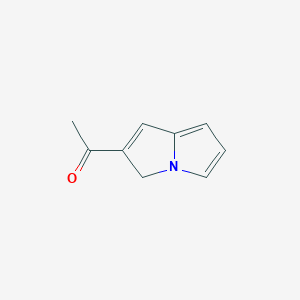
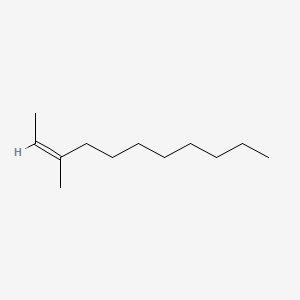

![Methyl 3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B13972606.png)


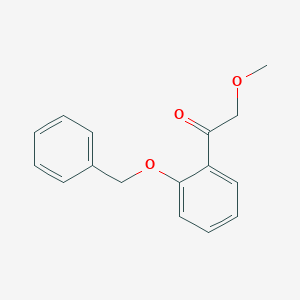
![(9H-Fluoren-9-YL)methyl 2-amino-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B13972629.png)
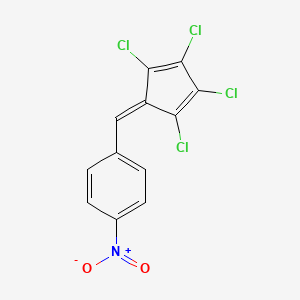

![4-[6-(Cyclopropylamino)-3-nitro-2-pyridinyl]-1-piperazinecarboxylic acid, ethyl ester](/img/structure/B13972642.png)
